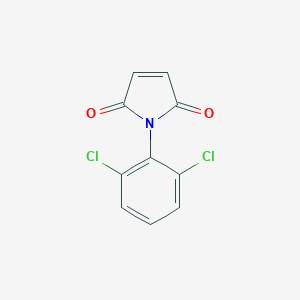

1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBSRCNQHUNISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190504 | |

| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37010-56-3 | |

| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037010563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Toluene and chloroform are preferred for their ability to dissolve both reactants and stabilize intermediates. Diethyl ether is less effective but useful for temperature-sensitive reactions.

-

Temperature and Time : Heating under reflux (e.g., chloroform at 61°C or toluene at 110°C) reduces reaction times to 5 hours with yields exceeding 75%. Room-temperature reactions in diethyl ether require extended durations (2–21 days) but achieve comparable yields.

-

Substituent Effects : Electron-withdrawing groups on the amidrazone (e.g., 4-NO₂-phenyl) enhance reactivity, while bulky substituents (e.g., 2-pyridyl) necessitate milder conditions to avoid side reactions.

Table 1: Representative Yields for Pyrrole-2,5-dione Derivatives

| Starting Amidrazone | Anhydride | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1a (R₁ = 2-pyridyl) | 3 | Toluene | 110°C | 5 | 95 |

| 1d (R₁ = 4-NO₂-phenyl) | 3 | Chloroform | 61°C | 5 | 89 |

| 1f (R₁ = 4-Cl-phenyl) | 3 | Diethyl ether | 25°C | 504 | 78 |

Mechanistic Insights : The reaction proceeds via nucleophilic attack of the amidrazone’s terminal nitrogen on the anhydride’s electrophilic carbonyl, followed by cyclization and dehydration. The electron-deficient nature of 2,3-dimethylmaleic anhydride facilitates this pathway, avoiding competing acyclic byproducts.

Comparative Analysis of Isomeric Dichlorophenyl Derivatives

The preparation of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione must account for distinct reactivity compared to its isomers:

Table 2: Reactivity Trends Among Dichlorophenyl Isomers

| Isomer | Substitution Pattern | Key Reactivity Feature |

|---|---|---|

| 2,6-Dichlorophenyl | Symmetric Cl | Enhanced electrophilicity; slower substitution kinetics |

| 2,4-Dichlorophenyl | Asymmetric Cl | Faster substitution due to reduced steric hindrance |

| 3,5-Dichlorophenyl | Meta Cl | Moderate reactivity; prone to dimerization |

These differences arise from variations in electronic effects (e.g., inductive withdrawal) and steric crowding, which influence both synthetic accessibility and post-functionalization potential .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the 2,6-dichlorophenyl ring undergo nucleophilic substitution under specific conditions.

Key Reactions

- Amine Substitution : Reacts with primary amines (e.g., aniline) in ethanol under microwave irradiation (60–80°C, 15–20 min) to form N-aryl derivatives. Yields range from 39.56% to 70.21% .

- Chalcone Formation : Condenses with aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of sodium hydroxide to yield chalcone derivatives. These reactions exhibit high regioselectivity, with yields up to 89% .

Mechanism

The electron-withdrawing effect of the dichlorophenyl group activates the aromatic ring for nucleophilic attack. Substitution proceeds via a two-step process:

Cycloaddition Reactions

The pyrrole-2,5-dione moiety participates in 1,3-dipolar cycloadditions.

Reaction with Azomethine Ylides

- Reacts with non-stabilized azomethine ylides (generated in situ from sarcosine and aldehydes) to form pyrrolidine derivatives. Products are obtained in moderate to high yields (55–78%) .

Condensation Reactions

The compound serves as a precursor in condensation reactions to form extended π-systems.

Example

- Reacts with 4-acetylphenyl groups and aldehydes to generate chalcone derivatives (e.g., (E)-3,4-dichloro-1-(4-(3-(4-nitrophenyl)acryloyl)phenyl)-1H-pyrrole-2,5-dione ). These products exhibit strong UV absorption, making them candidates for optoelectronic materials .

Synthetic Utility in Heterocycle Formation

The pyrrole-dione core is leveraged to synthesize complex heterocycles.

Reaction with Amidrazones

- Reacts with N-substituted amidrazones (e.g., 1a–1f ) in acetic acid to form 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. These reactions proceed via nucleophilic attack followed by cyclization .

Key Data

| Starting Material | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| 1a (R₁ = 2-pyridyl) | 72 | 4 |

| 1d (R₁ = 4-NO₂-phenyl) | 68 | 4 |

Comparative Reactivity with Isomers

The 2,6-dichloro substitution pattern influences reactivity compared to positional isomers.

Catalytic Systems

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that derivatives of 1H-pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can effectively inhibit the growth of liver cancer (HepG-2) and breast cancer (MCF-7) cells. In one study, several derivatives were synthesized and screened for their antiproliferative properties using the MTT assay. The results indicated that these compounds were more effective than the standard chemotherapeutic agent doxorubicin in certain cases .

2. Vascular Disease Treatment

The compound has also shown promise in improving the efficacy of mesenchymal stem cell (MSC) therapies for vascular diseases such as atherosclerosis and restenosis. A study highlighted that small molecules containing the 1H-pyrrole-2,5-dione core could induce endothelial differentiation in MSCs, which is crucial for repairing damaged blood vessels. This mechanism involves enhancing the endothelialization process and inhibiting neointima formation in denuded blood vessels .

3. Cholesterol Absorption Inhibition

Another significant application of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione is as a cholesterol absorption inhibitor. A series of derivatives were synthesized and tested for their ability to inhibit cholesterol absorption in vitro. One particular derivative was found to be a potent inhibitor, outperforming ezetimibe, a commonly used cholesterol-lowering drug. This compound demonstrated no cytotoxicity in tested cell lines and effectively reduced lipid accumulation in macrophages while decreasing inflammatory responses .

Summary of Research Findings

Case Studies

Case Study 1: Antiproliferative Effects

In a comprehensive study focusing on the synthesis of chalcone-imide derivatives based on this compound, researchers evaluated their effects on human cancer cell lines. The study utilized various analytical techniques such as IR, NMR, and mass spectrometry to confirm the structures of synthesized compounds. The results indicated that specific derivatives exhibited high levels of activity against breast cancer cells compared to established treatments .

Case Study 2: MSC Therapy Enhancement

A clinical study investigated the role of 1H-pyrrole-2,5-dione derivatives in MSC-based therapies for patients with vascular complications. The findings suggested that treatment with these small molecules significantly improved endothelial function and reduced complications associated with neointimal hyperplasia following vascular interventions .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the generation of mesenchymal stem cell-derived functional endothelial cells, which facilitate rapid endothelialization after vascular injury. This process involves the activation of pathways related to cell differentiation and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenyl Rings

Positional Isomerism

- RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-morpholinyl-pyrrole-2,5-dione) features a 3,4-dichlorophenyl group, differing in substitution pattern from the 2,6-dichloro analog.

- Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) replaces chlorine with fluorine at the para position, reducing electronegativity but enhancing pesticidal activity .

Halogen vs. Alkyl Substituents

Data Tables

Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives

Key Research Findings

- Substituent Position Matters : Chlorine at 2,6-positions (vs. 3,4-) may reduce off-target interactions due to steric effects .

- Electrophilic Reactivity : The pyrrole-2,5-dione core is indispensable for enzymatic inhibition, as seen in U-73122 .

- Safety Trade-offs : Chlorinated analogs exhibit higher toxicity (H372) compared to alkyl-substituted derivatives, necessitating careful handling .

Biological Activity

1-(2,6-Dichlorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a pyrrole ring with two chlorine substituents on the phenyl group. The structure contributes to its reactivity and interaction with biological targets.

This compound exhibits various mechanisms that underlie its biological activity:

- Cell Differentiation : It has been shown to induce the differentiation of mesenchymal stem cells into functional endothelial cells, facilitating rapid endothelialization post-vascular injury. This mechanism is crucial for potential applications in regenerative medicine and vascular therapies .

- Anticancer Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been reported to inhibit the growth of liver cancer (HepG-2) and breast cancer (MCF-7) cells more effectively than doxorubicin, a standard chemotherapy agent .

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, possess significant antimicrobial activity. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antitumor Effects

The compound's derivatives have been synthesized and tested for their ability to act as tyrosine kinase inhibitors. Some derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting their potential as anticancer agents .

Cholesterol Absorption Inhibition

Recent studies have identified derivatives of this compound as effective cholesterol absorption inhibitors. One specific derivative exhibited stronger activity than ezetimibe, a commonly used cholesterol-lowering drug. This suggests potential applications in treating hyperlipidemia and related cardiovascular diseases .

Research Findings and Case Studies

A selection of research findings highlights the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Dubinina et al. (2007) | Anticancer Activity | Demonstrated high antiproliferative effects against HepG-2 and MCF-7 cells. |

| Kuznietsova et al. (2013) | Tyrosine Kinase Inhibition | Identified compounds that inhibit EGFR and VEGFR2 interactions in cancer models. |

| Garmanchuk et al. (2013) | Cholesterol Absorption | Compound 20 showed superior inhibition compared to ezetimibe without cytotoxicity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione, and what critical parameters influence yield?

- Methodological Answer : A key route involves cyclization of precursors such as 2,6-dichlorophenylhydrazine derivatives. For example, hydrazine hydrochloride intermediates can react with maleic anhydride analogs under controlled conditions. Critical parameters include temperature (e.g., 75–80°C for cyclization), solvent choice (DMF or dioxane), and base catalysts (triethylamine) to stabilize intermediates . Yield optimization requires precise stoichiometry and inert atmospheres to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons from the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while pyrrole ring protons resonate as singlets (δ 6.5–7.0 ppm). Carbonyl carbons (C=O) are observed at ~170 ppm .

- FTIR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretching) and 680–750 cm⁻¹ (C-Cl bending) confirm functional groups .

- HRMS : The molecular ion peak matches the exact mass (e.g., 244.07 g/mol for C₁₀H₆Cl₂NO₂) .

Q. What purification methods are recommended for isolating high-purity samples of this compound?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., dioxane or ethyl acetate) is effective. Column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) resolves byproducts. Purity >95% is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the cyclization step of synthesis?

- Methodological Answer : Byproduct formation is reduced by:

- Solvent Selection : DMF enhances cyclization efficiency due to high polarity and boiling point .

- Catalyst Tuning : Triethylamine (1.5 eq.) minimizes acid-mediated side reactions .

- Temperature Control : Maintaining 75–80°C prevents premature decomposition. Real-time monitoring via TLC ensures reaction completion within 2–4 hours .

Q. What computational approaches predict the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the pyrrole-2,5-dione ring shows high electron density at the α,β-unsaturated carbonyl, favoring Michael additions. Dihedral angles between the dichlorophenyl and pyrrole rings (e.g., ~78° in analogs) influence steric accessibility .

Q. How do structural modifications at the dichlorophenyl moiety affect the compound's biological activity, based on SAR studies?

- Methodological Answer : Chlorine positioning (2,6- vs. 3,5-substitution) alters steric and electronic profiles. For example:

- 2,6-Dichloro : Enhances antifungal activity due to increased lipophilicity and membrane penetration .

- Para-Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position reduces activity, suggesting steric hindrance at the target site .

Q. How should researchers address discrepancies in reported biological activity data across different studies?

- Methodological Answer : Discrepancies arise from variations in:

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for fungicidal activity .

- Compound Purity : Validate purity via orthogonal methods (HPLC, NMR) to exclude impurities affecting bioactivity .

- Structural Confirmation : Re-synthesize disputed compounds and compare spectral data to rule out isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.